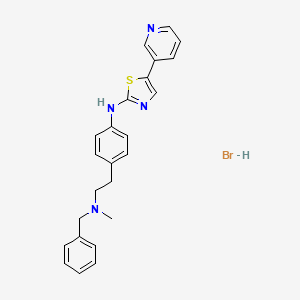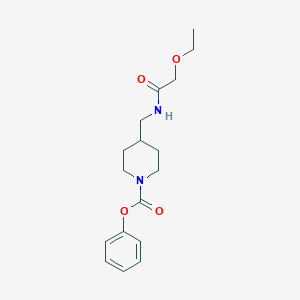
Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-
Vue d'ensemble
Description
Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-: is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom at the first position, a cyclobutyloxy group at the fourth position, and a fluorine atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Cyclobutyloxy Group Introduction: The cyclobutyloxy group can be attached through a nucleophilic substitution reaction where a cyclobutyl alcohol reacts with a suitable leaving group on the benzene ring, such as a halide.
Industrial Production Methods
Industrial production of benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalysts to enhance yield and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the removal of halogen atoms or reduction of functional groups.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), cyclobutyl alcohol
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Dehalogenated products, reduced functional groups
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Chemistry
Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that target specific enzymes or receptors. Its potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance binding affinity and selectivity, while the cyclobutyloxy group can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-bromo-4-(cyclopropyloxy)-2-fluoro-
- Benzene, 1-bromo-4-(cyclopentyloxy)-2-fluoro-
- Benzene, 1-chloro-4-(cyclobutyloxy)-2-fluoro-
Uniqueness
Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the cyclobutyloxy group, imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-bromo-4-cyclobutyloxy-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJUDJWHRAECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2660440.png)





![{7-Azaspiro[4.5]decan-8-yl}methanol](/img/structure/B2660448.png)

![(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide](/img/structure/B2660452.png)



